molecular formula C14H17N5O2S2 B2819268 2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-propylacetamide CAS No. 898437-17-7

2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-propylacetamide

Cat. No.: B2819268
CAS No.: 898437-17-7
M. Wt: 351.44
InChI Key: SUFQYPSTFYOBDA-UHFFFAOYSA-N
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Description

2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-propylacetamide is a compound with potential therapeutic applications in medical, environmental, and industrial research. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-propylacetamide typically involves the reaction of 5-phenylcarbamoylamino-1,3,4-thiadiazole with N-propylacetamide under specific conditions. The process may include steps such as:

    Formation of 5-phenylcarbamoylamino-1,3,4-thiadiazole: This can be achieved by reacting phenyl isocyanate with 1,3,4-thiadiazole-2-amine.

    Thioether Formation: The thiadiazole derivative is then reacted with a suitable thiol compound to form the thioether linkage.

    Amidation: Finally, the thioether derivative is reacted with N-propylacetamide to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s quality .

Chemical Reactions Analysis

Types of Reactions

2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-propylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-propylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential therapeutic agent for treating cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-propylacetamide involves its interaction with specific molecular targets. The thiadiazole ring is known to disrupt processes related to DNA replication, thereby inhibiting the replication of bacterial and cancer cells. The compound may also interact with enzymes and proteins involved in cell signaling pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-[[5-(amino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-arylacetamide: Known for its urease inhibitory activity.

    5-phenylcarbamoylamino-1,2,3-thiadiazole: Used as a plant growth regulator.

    Thidiazuron: A plant growth regulator with cytokinin activity.

Uniqueness

2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-propylacetamide is unique due to its specific combination of the thiadiazole ring and the N-propylacetamide moiety, which imparts distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S2/c1-2-8-15-11(20)9-22-14-19-18-13(23-14)17-12(21)16-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,15,20)(H2,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFQYPSTFYOBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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